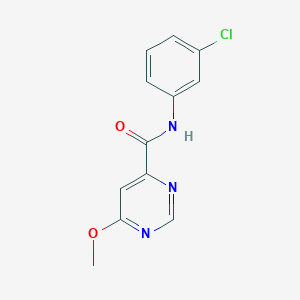

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

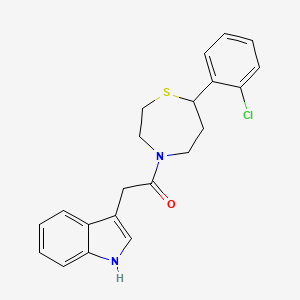

The compound "N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their antimicrobial properties and potential use in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of different aldehydes with substituted pyrimidine amines. For instance, a series of formamidine derivatives were synthesized by reacting various aldehydes with 2-chloropyrimidin-4-amine, which is structurally related to the compound of interest . Additionally, the synthesis of chalcogen derivatives of pyridine carboxamides, which share a similar heterocyclic core with the target compound, has been reported. These derivatives were obtained by lithiation followed by the addition of elemental sulfur or selenium, and further functionalization with electrophiles .

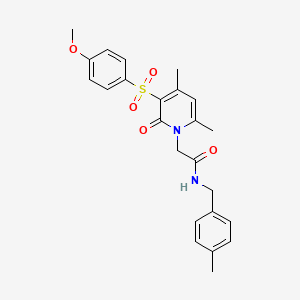

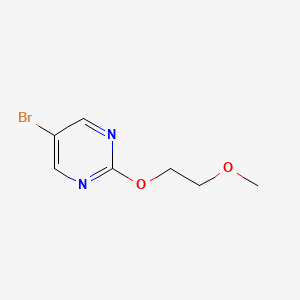

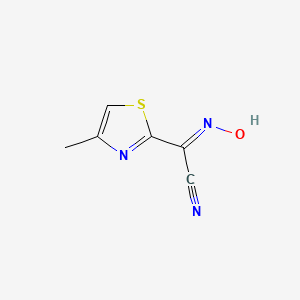

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry. For example, the crystal structures of some pyrimidine carboxamides have been determined by single crystal X-ray crystallography, revealing intramolecular interactions that may influence the compound's properties . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including condensation reactions that lead to the formation of various by-products. For instance, the condensation of 4-amino-6-chloro-2-methoxypyrimidine with p-nitrobenzenesulfonyl chloride resulted in both expected and abnormal condensation products, demonstrating the reactivity of the pyrimidine ring . These reactions are important for the diversification of pyrimidine-based compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by the nature of their substituents. Spectral studies, such as IR and NMR, have been used to assess the effects of substituents on the properties of these compounds . For example, the introduction of methoxy and chlorophenyl groups can affect the electronic distribution within the molecule, which in turn can influence its reactivity and interaction with biological systems . Understanding these properties is essential for the design of new compounds with desired biological activities.

Aplicaciones Científicas De Investigación

Radiotracer Synthesis for CB1 Cannabinoid Receptors

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer, demonstrates the utility of N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide derivatives in studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Synthesis of Isoflavones and Heterocycles

A study highlighted the synthesis of various heterocyclic compounds, including derivatives of this compound, through condensation reactions. These compounds were found to be effective in yielding isoflavones and other heterocycles (Moskvina, Shilin, & Khilya, 2015).

Insecticidal Activity

This compound derivatives were evaluated for their insecticidal activity. One study synthesized compounds that exhibited higher insecticidal activity than the reference insecticide, acetamiprid, against cowpea aphids (Abdel-Raheem et al., 2021).

Antitubercular and Antibacterial Activities

Research on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, including those with N-(3-chlorophenyl) substitutions, revealed potent antitubercular and antibacterial activities. These compounds were identified as promising molecular scaffolds for antitubercular activity (Bodige et al., 2019).

Synthesis of CB1 Inverse Agonists

A study in the field of bioorganic chemistry demonstrated the synthesis of 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines with this compound structure, resulting in potent and selective human CB1 inverse agonists (Meurer et al., 2005).

Antimicrobial Activities

Several N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their antimicrobial activities. Some compounds showed significant inhibition of bacterial and fungal growth (Akbari et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various pathways, leading to downstream effects . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects .

Action Environment

The action, efficacy, and stability of N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide can be influenced by various environmental factors. For example, similar compounds have been used as plant growth regulators and potato sprout suppressants during long-term storage . The specific environmental factors influencing the action of this compound require further investigation.

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLAHUOQUZSSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)